Aminoacetaldehyde dimethyl acetal solves the instability of aminoacetaldehyde in multi-step syntheses. Its acetal protection prevents self-condensation, enabling high-yield reactions.
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Aminoacetaldehyde dimethyl acetal (CAS 22483-09-6), also known as 2,2-dimethoxyethylamine, is a bifunctional organic compound widely used as a stable and protected precursor to the highly reactive aminoacetaldehyde. Its primary utility lies in serving as a key intermediate in the synthesis of complex heterocyclic structures and active pharmaceutical ingredients (APIs). The compound features a primary amine and a masked aldehyde group (as the dimethyl acetal), enabling its use in sequential reactions like multicomponent syntheses followed by acid-catalyzed cyclizations. It is a well-documented starting material for several commercial drugs, including ivabradine, praziquantel, and dolutegravir.
Direct substitution of this compound often fails due to critical differences in stability, physical properties, and reaction kinetics. The unprotected parent compound, aminoacetaldehyde, is unstable and prone to self-condensation, making the acetal-protected form necessary for controlled, high-yield synthesis. When compared to its closest analog, aminoacetaldehyde diethyl acetal, the dimethyl form offers a significantly lower boiling point, which simplifies its removal during workup and purification, a key consideration in process scale-up. Furthermore, the smaller methoxy groups of the dimethyl acetal facilitate faster acid-catalyzed hydrolysis (deprotection) compared to the bulkier ethoxy groups, allowing for milder reaction conditions and potentially reducing side-product formation in sensitive, multi-step syntheses.
Aminoacetaldehyde dimethyl acetal has a boiling point of 135-139 °C at a reduced pressure of 95 mmHg. This is substantially lower than the atmospheric boiling point of its common substitute, aminoacetaldehyde diethyl acetal, which is 162-163 °C. This significant difference in volatility is a key physical property for process design.
| Evidence Dimension | Boiling Point |
| Target Compound Data | 135-139 °C @ 95 mmHg |
| Comparator Or Baseline | Aminoacetaldehyde diethyl acetal: 162-163 °C @ 760 mmHg |
| Quantified Difference | Lower boiling point facilitates easier removal by distillation. |
| Conditions | As reported in supplier technical data. |
A lower boiling point simplifies the removal of excess reagent and aids in purification, potentially reducing energy consumption and thermal degradation of other components in the reaction mixture.
Aminoacetaldehyde dimethyl acetal is a uniquely suitable precursor for powerful one-pot, two-step reaction sequences combining the Ugi multicomponent reaction with a subsequent Pictet-Spengler cyclization. In this sequence, the amine participates in the Ugi reaction, and the latent aldehyde, unmasked by acid (e.g., formic acid), drives the subsequent intramolecular cyclization. This bifunctionality allows for the rapid construction of complex polycyclic scaffolds that are inaccessible using simple primary amines, which lack the masked electrophilic center.
| Evidence Dimension | Synthetic Utility |
| Target Compound Data | Serves as a bifunctional linchpin for tandem Ugi/Pictet-Spengler reactions. |
| Comparator Or Baseline | Simple primary amines (e.g., benzylamine): Can participate in Ugi reaction but cannot undergo subsequent intramolecular Pictet-Spengler cyclization. |
| Quantified Difference | Enables a tandem reaction strategy, significantly increasing molecular complexity in fewer steps. |
| Conditions | Ugi reaction followed by in-situ deprotection and cyclization with an acid catalyst. |
This compound allows chemists to build complex, drug-like molecular architectures in fewer steps, saving time and resources in discovery and process development.
A published synthetic route to a key intermediate of the blockbuster antiretroviral drug Dolutegravir utilizes aminoacetaldehyde dimethyl acetal. In this process, the compound undergoes a substitution reaction to form a vinylogous amide precursor, which is then cyclized. The use of this specific acetal is integral to a novel and efficient synthetic method for the pyridinone core of the drug. This provides a documented, reproducible pathway for manufacturing.
| Evidence Dimension | Precursor role in API synthesis |
| Target Compound Data | Used as a key building block in a published, high-yield synthesis of a Dolutegravir intermediate. |
| Comparator Or Baseline | Alternative synthetic routes which may involve more steps or different starting materials. |
| Quantified Difference | Provides direct access to established, high-yield synthetic routes for a key pharmaceutical. |
| Conditions | Substitution reaction followed by MgBr2-promoted intramolecular cyclization. |
Procuring this specific, validated intermediate reduces process development risk and time for manufacturers producing Dolutegravir or related compounds.
This compound is the right choice for medicinal and discovery chemistry programs focused on creating libraries of complex, nitrogen-containing heterocycles. Its ability to act as a bifunctional component in one-pot Ugi/Pictet-Spengler sequences allows for the efficient generation of molecular diversity from simple starting materials, accelerating the drug discovery process.
For contract development and manufacturing organizations (CDMOs) and pharmaceutical companies, this compound is a preferred procurement choice for synthesizing key intermediates of established drugs like Dolutegravir and Vildagliptin. Using this starting material allows for direct implementation of published, efficient synthetic routes, minimizing process development risk and cost.
In multi-step syntheses involving thermally sensitive substrates, the lower boiling point of this acetal compared to its diethyl analog is a distinct advantage. It allows for easier removal under vacuum at lower temperatures, preserving the integrity of the product and simplifying downstream purification.
Flammable;Corrosive